molecular formula C12H11NO3 B12958200 ethyl 4-formyl-1H-indole-6-carboxylate

ethyl 4-formyl-1H-indole-6-carboxylate

Cat. No.: B12958200
M. Wt: 217.22 g/mol
InChI Key: LERDJNPAULOSLV-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-indole-6-carboxylate is an indole derivative featuring a formyl (-CHO) group at position 4 and an ethyl carboxylate (-COOEt) ester at position 5. Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. The formyl group enhances electrophilicity at C4, enabling nucleophilic additions or condensations, while the ester group at C6 modulates lipophilicity and bioavailability. Though direct synthesis data for this compound are absent in the provided evidence, its reactivity and properties can be inferred from structurally related indole derivatives .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-formyl-1H-indole-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-5-9(7-14)10-3-4-13-11(10)6-8/h3-7,13H,2H2,1H3

InChI Key

LERDJNPAULOSLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CNC2=C1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-formyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of dihydrofuran and ethanolic HCl to produce a mixture of indole carboxylates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

Ethyl 4-formyl-1H-indole-6-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacteria and fungi, including both Gram-positive and Gram-negative strains, as well as antifungal activity against Candida species.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, with investigations focusing on its ability to inhibit cancer cell proliferation through various mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its interactions with biological targets make it a candidate for drug development aimed at treating diseases such as cancer and infections.

Industry

The compound is also utilized in the production of dyes and pigments. Its chemical structure allows for modifications that enhance solubility and reactivity, making it suitable for industrial applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : Researchers synthesized the compound using optimized reaction conditions to enhance yield and purity.
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives could inhibit cancer cell growth more effectively than existing treatments.
  • Antimicrobial Testing : Laboratory tests confirmed the compound's efficacy against a spectrum of microbial pathogens, suggesting its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Substituents (Position) Electronic Effects Key Reactivity
Ethyl 4-formyl-1H-indole-6-carboxylate -CHO (C4), -COOEt (C6) C4: Strongly electron-withdrawing Aldehyde participates in Schiff base formation, nucleophilic additions
Ethyl 4-amino-1H-indole-6-carboxylate -NH2 (C4), -COOEt (C6) C4: Electron-donating Amine undergoes alkylation, acylation (e.g., propargylation in )
Ethyl-5-fluoroindole-2-carboxylate -F (C5), -COOEt (C2) C5: Moderately electron-withdrawing Fluorine enhances stability; carboxylate at C2 directs electrophilic substitution
Ethyl 4-chloro-2-methylquinoline-6-carboxylate -Cl (C4), -CH3 (C2), -COOEt (C6) C4: Electron-withdrawing (Cl), C2: Steric hindrance Quinoline core alters π-π stacking; chloro enables cross-coupling reactions
Key Observations:
  • Electronic Modulation: The formyl group at C4 in the target compound creates a highly electrophilic site, contrasting with the electron-donating -NH2 in its amino analog. This difference significantly impacts reactivity; for example, the formyl group facilitates condensation reactions, while the amino group supports nucleophilic substitutions .
  • Positional Effects : Carboxylate esters at C6 (target compound) vs. C2 () alter the electronic distribution across the indole ring. A C6 ester may reduce steric hindrance compared to C2-substituted analogs, favoring planar molecular conformations .
Key Observations:
  • Synthetic Flexibility: The amino analog () is synthesized via reductive amination, whereas the target compound would require formylation (e.g., using Vilsmeier-Haack reagent).
  • Spectroscopic Signatures: The formyl proton in the target compound is expected to resonate at ~9.8–10.2 ppm, absent in amino or fluoro analogs. The ethyl carboxylate group consistently shows a quartet near 4.3 ppm across analogs .
Table 3: Physical and Functional Comparisons
Compound Melting Point (°C) Solubility (Polarity) Potential Applications
Ethyl 4-amino-1H-indole-6-carboxylate Not reported Moderate (amide/ester balance) Intermediate for propargyl derivatives
Ethyl-5-fluoroindole-2-carboxylate 249–250 Low (nonpolar substituents) Anticancer/antimicrobial scaffolds
Target Compound (Inferred) ~180–200 (estimated) Moderate (polar -CHO group) Drug precursors via aldehyde reactivity
Key Observations:
  • Melting Points : High melting points in ’s analogs (230–250°C) suggest strong intermolecular interactions (e.g., hydrogen bonding in amides). The target compound’s formyl group may reduce such interactions, lowering its melting point .

Biological Activity

Ethyl 4-formyl-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indole ring system with a formyl group at the 4-position and a carboxylate group at the 6-position. The presence of these functional groups contributes to its reactivity and biological interactions.

Anticancer Activity

Indole derivatives are known for their anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation.

  • Case Study : A study demonstrated that derivatives of indole, including this compound, exhibited significant antiproliferative activity against several cancer cell lines, including HeLa and MCF-7. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through inhibition of tubulin polymerization .
Cell LineIC50 (μM)
HeLa0.37
MCF-70.16
HT290.17

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. Indole derivatives are known to modulate inflammatory pathways.

  • Research Findings : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

  • Case Study : In vitro studies reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Bacterial Cell Disruption : The compound disrupts bacterial cell membranes, leading to cell death.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Ethyl 6-methoxy-1H-indole-4-carboxylateModerateLowModerate
Ethyl 5-bromo-1H-indole-3-carboxylateHighModerateHigh

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